N-(4-methoxybenzyl)-4-(1H-tetrazol-1-yl)benzamide
Overview
Description
N-(4-methoxybenzyl)-4-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that features a benzamide core substituted with a methoxybenzyl group and a tetrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-4-(1H-tetrazol-1-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoic acid with benzoyl chloride in the presence of a base such as pyridine.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the benzamide core with 4-methoxybenzyl chloride in the presence of a base like sodium hydride.
Formation of the Tetrazolyl Group: The tetrazolyl group can be introduced by reacting the intermediate compound with sodium azide and triethylamine in a suitable solvent like dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-4-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carboxyl group under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of hydroxyl or carboxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(4-methoxybenzyl)-4-(1H-tetrazol-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes and pathways, particularly those involving enzyme inhibition or receptor binding.
Industrial Applications: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group can enhance binding affinity to certain targets, while the tetrazolyl group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxybenzyl)-4-(1H-tetrazol-1-yl)aniline: Similar structure but with an aniline core instead of a benzamide core.
N-(4-methoxybenzyl)-4-(1H-tetrazol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.
N-(4-methoxybenzyl)-4-(1H-tetrazol-1-yl)benzylamine: Similar structure but with a benzylamine core instead of a benzamide core.
Uniqueness
N-(4-methoxybenzyl)-4-(1H-tetrazol-1-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the methoxybenzyl and tetrazolyl groups allows for versatile interactions with molecular targets, making it a valuable compound for various applications.
Biological Activity
N-(4-methoxybenzyl)-4-(1H-tetrazol-1-yl)benzamide is a synthetic compound notable for its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a methoxybenzyl group and a tetrazole ring, contributing to its biological properties. Its molecular formula is , with a molecular weight of 323.35 g/mol. The presence of the tetrazole moiety is particularly significant as it is known for its ability to interact with various biological targets, enhancing the compound's pharmacological potential.
This compound exerts its biological effects through several mechanisms:
- Enzyme Inhibition : The tetrazole ring can inhibit specific enzymes, leading to altered biochemical pathways. For instance, it may inhibit tyrosinase, affecting melanin production and skin pigmentation.
- Receptor Modulation : The compound may interact with various receptors, potentially modulating their activity and influencing physiological responses.
- Antimicrobial Activity : Research indicates that tetrazole derivatives exhibit antimicrobial properties, suggesting that this compound may also demonstrate similar effects against various pathogens .
Antimicrobial Effects
This compound has shown promise in antimicrobial assays. In vitro studies indicate that compounds with tetrazole rings possess significant antibacterial activity, making them valuable in treating infections .
Anticancer Potential
Recent studies have highlighted the anticancer properties of tetrazole-containing compounds. For example, derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including leukemia and melanoma cells. The IC50 values for these compounds often fall within nanomolar concentrations, indicating strong potency .
Case Studies
Several studies have explored the biological activities of this compound and related compounds:
- Antitumor Activity : A recent investigation revealed that a structurally similar compound exhibited significant cytotoxicity against K-562 leukemia cells with an IC50 of 56.4 nM. This study utilized the MTT assay to evaluate cell viability and confirmed the selective toxicity towards cancer cells compared to normal cells .
- Antimicrobial Studies : Experimental results showed that derivatives of the tetrazole moiety demonstrated effective inhibition against bacterial strains such as E. coli and Staphylococcus aureus, supporting their potential as antimicrobial agents .
Summary Table of Biological Activities
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-(tetrazol-1-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-23-15-8-2-12(3-9-15)10-17-16(22)13-4-6-14(7-5-13)21-11-18-19-20-21/h2-9,11H,10H2,1H3,(H,17,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAHDRVRZMCZFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3C=NN=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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